molecular formula C15H17ClN2O2 B5814914 1-[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methylpiperazine

1-[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methylpiperazine

Cat. No. B5814914
M. Wt: 292.76 g/mol
InChI Key: JJHFERMEGVVNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methylpiperazine, also known as CMMP, is a chemical compound that has been studied extensively for its potential use in scientific research.

Mechanism of Action

1-[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methylpiperazine acts as a partial agonist at the 5-HT1A and 5-HT7 receptors. It has been shown to increase the activity of these receptors in a dose-dependent manner. This activation can lead to downstream effects such as changes in intracellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate a variety of physiological processes. It has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methylpiperazine in lab experiments is its specificity for the 5-HT1A and 5-HT7 receptors. This allows researchers to study the effects of these receptors in isolation. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methylpiperazine. One area of interest is its potential use in the treatment of psychiatric disorders. Another area of interest is its potential use as a tool compound for studying the role of the 5-HT1A and 5-HT7 receptors in various physiological processes. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of this compound.

Synthesis Methods

The synthesis of 1-[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methylpiperazine involves the reaction of 5-chloro-3-methyl-1-benzofuran-2-carbonyl chloride with 4-methylpiperazine in the presence of a base. The resulting product is then purified using column chromatography.

Scientific Research Applications

1-[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methylpiperazine has been studied for its potential use as a tool compound in scientific research. It has been shown to bind to serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors. This makes it useful for studying the role of these receptors in various physiological and pathological processes.

properties

IUPAC Name

(5-chloro-3-methyl-1-benzofuran-2-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-10-12-9-11(16)3-4-13(12)20-14(10)15(19)18-7-5-17(2)6-8-18/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHFERMEGVVNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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